Cas no 291542-65-9 (Methyl 6-deoxy-6-iodo-β-D-glucopyranoside)

Methyl 6-deoxy-6-iodo-β-D-glucopyranoside 化学的及び物理的性質
名前と識別子
-
- Methyl 6-deoxy-6-iodo-β-D-glucopyranoside
-
- インチ: 1S/C7H13IO5/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-7,9-11H,2H2,1H3/t3-,4-,5+,6-,7-/m1/s1
- InChIKey: MAZXJZHWRBSRKM-XUUWZHRGSA-N
- ほほえんだ: C([C@@H]1[C@H]([C@H](O)[C@@H](O)[C@H](OC)O1)O)I
計算された属性
- せいみつぶんしりょう: 303.98077g/mol
- どういたいしつりょう: 303.98077g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 167
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 79.2Ų
- 疎水性パラメータ計算基準値(XlogP): -0.8
Methyl 6-deoxy-6-iodo-β-D-glucopyranoside 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1587871-250mg |
(2S,3S,4S,5R,6R)-2-(iodomethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triol |
291542-65-9 | 98% | 250mg |
¥3049.00 | 2024-05-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1587871-500mg |
(2S,3S,4S,5R,6R)-2-(iodomethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triol |
291542-65-9 | 98% | 500mg |
¥5396.00 | 2024-05-20 | |
Apollo Scientific | BICL5054-500mg |
Methyl 6-deoxy-6-iodo-beta-D-glucopyranoside |
291542-65-9 | 500mg |
£520.00 | 2025-02-21 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1587871-1g |
(2S,3S,4S,5R,6R)-2-(iodomethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triol |
291542-65-9 | 98% | 1g |
¥8300.00 | 2024-05-20 | |
Apollo Scientific | BICL5054-250mg |
Methyl 6-deoxy-6-iodo-beta-D-glucopyranoside |
291542-65-9 | 250mg |
£318.00 | 2025-02-21 | ||
Apollo Scientific | BICL5054-1g |
Methyl 6-deoxy-6-iodo-beta-D-glucopyranoside |
291542-65-9 | 1g |
£866.00 | 2025-02-21 |
Methyl 6-deoxy-6-iodo-β-D-glucopyranoside 関連文献
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
-
4. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
Methyl 6-deoxy-6-iodo-β-D-glucopyranosideに関する追加情報
Comprehensive Overview of Methyl 6-deoxy-6-iodo-β-D-glucopyranoside (CAS No. 291542-65-9)
Methyl 6-deoxy-6-iodo-β-D-glucopyranoside (CAS No. 291542-65-9) is a specialized carbohydrate derivative that has garnered significant attention in the fields of organic chemistry, pharmaceuticals, and biochemical research. This compound, characterized by its unique iodo-substituted glucose structure, serves as a versatile intermediate in the synthesis of complex molecules. Its methyl glycoside moiety enhances stability, making it a preferred choice for researchers exploring glycosylation reactions and carbohydrate-based drug design.
In recent years, the demand for modified sugars like Methyl 6-deoxy-6-iodo-β-D-glucopyranoside has surged due to their applications in glycobiology and medicinal chemistry. Researchers are particularly interested in its role as a building block for glycosidase inhibitors, which are pivotal in developing therapies for metabolic disorders such as diabetes. The compound's iodo functional group also enables facile further derivatization, aligning with the growing trend of click chemistry and bioconjugation techniques.
The synthesis of Methyl 6-deoxy-6-iodo-β-D-glucopyranoside typically involves the selective iodination of a methyl glucopyranoside precursor, a process optimized for high yield and purity. Its crystalline form and solubility in polar solvents like DMSO and methanol make it practical for laboratory use. Analytical techniques such as NMR spectroscopy and mass spectrometry are routinely employed to confirm its structure, ensuring reproducibility in research applications.
From an industrial perspective, Methyl 6-deoxy-6-iodo-β-D-glucopyranoside is valued for its potential in green chemistry initiatives. Its derivatization pathways often minimize waste, resonating with the global push for sustainable chemical processes. Additionally, its utility in biomaterial engineering—such as designing carbohydrate-coated nanoparticles for targeted drug delivery—has sparked interest among biotechnologists.
Frequently asked questions about this compound include its stability under acidic conditions, compatibility with enzymatic reactions, and scalability for industrial production. These queries reflect the compound's relevance in both academic and commercial settings. As AI-driven drug discovery accelerates, computational studies on iodo-sugar interactions with proteins may further elevate the prominence of this molecule.
In summary, Methyl 6-deoxy-6-iodo-β-D-glucopyranoside (CAS No. 291542-65-9) exemplifies the intersection of traditional carbohydrate chemistry and modern biomedical innovation. Its adaptability to diverse research needs—from glycomics to nanotechnology—positions it as a critical tool for scientists navigating the frontiers of molecular science.
291542-65-9 (Methyl 6-deoxy-6-iodo-β-D-glucopyranoside) 関連製品
- 898360-33-3(N-(2,2-dimethoxyethyl)-N'-(3,4-dimethylphenyl)ethanediamide)
- 1374664-80-8(4-(4-Methoxyphenyl)pyridin-3-amine)
- 2138174-02-2(tert-butyl N-{7-fluoro-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-yl}carbamate)
- 2227681-49-2(methyl 4-(1R)-2-amino-1-hydroxyethylbenzoate)
- 2229289-82-9(1-chloro-3-methyl-2-(nitromethyl)benzene)
- 2228804-63-3(1-(3-bromoprop-1-en-2-yl)-3-nitrobenzene)
- 2178772-60-4(1-(2,3-dihydro-1-benzofuran-5-sulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine)
- 93683-65-9(6-chloro-3-nitro-pyridine-2-carbonitrile)
- 2229503-26-6(3-(1H-imidazol-2-yl)-3-methylbutanoic acid)
- 21867-69-6(1-(4-Methoxybenzyl)piperazine)


